molecular formula C13H17N3O B5910393 2-phenyl-1-cyclohexanone semicarbazone

2-phenyl-1-cyclohexanone semicarbazone

Cat. No.: B5910393
M. Wt: 231.29 g/mol
InChI Key: BBIHIZCFMJJKBA-NTCAYCPXSA-N
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Description

2-Phenyl-1-cyclohexanone semicarbazone is a semicarbazone derivative synthesized via the condensation of 2-phenyl-1-cyclohexanone with semicarbazide. Semicarbazones are characterized by the hydrazinecarboxamide (-NH-C(=O)-NH₂) group, which forms through the reaction of ketones or aldehydes with semicarbazide .

Properties

IUPAC Name

[(E)-(2-phenylcyclohexylidene)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-13(17)16-15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H3,14,16,17)/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIHIZCFMJJKBA-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)N)C(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\NC(=O)N)/C(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Semicarbazones vs. Thiosemicarbazones

  • Structural Differences: Thiosemicarbazones replace the carbonyl oxygen in semicarbazones with sulfur (-N-C=S vs. -N-C=O). This substitution alters electronic properties, solubility, and biological activity. For example, 4-phenyl thiosemicarbazone (4) exhibits higher cytotoxicity compared to its semicarbazone analog (3), which shows antitrypanosomal activity without cytotoxicity .
  • Pharmacophore Variability : Both classes share pharmacophores like -CH=N- and -N-C=X (X = O, S), but sulfur in thiosemicarbazones enhances metal-binding affinity, influencing their role in metallodrug design .
Table 1: Key Differences Between Semicarbazones and Thiosemicarbazones
Property Semicarbazone (X = O) Thiosemicarbazone (X = S)
Melting Point (°C) 162 (cyclohexanone analog) ~150–160 (variable)
Solubility Moderate in polar solvents Higher in organic solvents
Biological Activity Antitrypanosomal, low cytotoxicity Broader cytotoxicity
Metal Complexation Forms NNO-donor complexes Forms NNS-donor complexes

Comparison with Aromatic Semicarbazones

  • 2-Acetylpyridine Semicarbazone: Forms tridentate NNO-donor complexes with transition metals (e.g., Cu(II)), similar to 2-phenyl-1-cyclohexanone semicarbazone.
  • Benzaldehyde Semicarbazone: Lacks the cyclohexanone ring, resulting in lower molecular weight (C₈H₉N₃O vs. C₁₃H₁₅N₃O) and different pharmacokinetic profiles. Benzaldehyde derivatives are prioritized for anticonvulsant research, whereas cyclohexanone-based analogs are explored for antitrypanosomal applications .
Table 2: Structural and Functional Comparison of Aromatic Semicarbazones
Compound Molecular Formula Key Features Applications
2-Phenyl-1-cyclohexanone SCZ C₁₃H₁₅N₃O Bulky phenyl group, NNO-donor sites Antitrypanosomal
Benzaldehyde SCZ C₈H₉N₃O Planar structure, high solubility Anticonvulsant
Acetophenone SCZ C₉H₁₁N₃O Methyl group enhances lipophilicity Antimicrobial

Metal Complexation Behavior

  • Copper(II) Complexes: 2-Acetylpyridine semicarbazone forms stable Cu(II) complexes with NNO-donor atoms, showing anticancer activity. In contrast, this compound may form less stable complexes due to steric effects from the phenyl group .
  • Ruthenium Complexes: Semicarbazones with 2-formylopyridine moieties (e.g., Ru1/Ru2) demonstrate tunable biological activity based on auxiliary ligands, a feature underexplored in cyclohexanone-based analogs .

Analytical Characterization

  • Spectroscopy :
    • IR : Semicarbazones show C=O stretches at ~1680–1700 cm⁻¹, while thiosemicarbazones exhibit C=S stretches at ~1250–1300 cm⁻¹ .
    • NMR : The -CH=N- proton resonates at δ 8.0–8.5 ppm in ¹H-NMR, with phenyl group protons appearing as multiplets at δ 7.0–7.5 ppm .
  • X-ray Crystallography : Crotonaldehyde semicarbazone (I) and thiosemicarbazone (II) adopt similar E-conformations, but sulfur substitution reduces hydrogen-bonding capacity in thiosemicarbazones .

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